molecular formula C11H19N5O2 B2613806 Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate CAS No. 1936639-97-2

Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate

Cat. No. B2613806
CAS RN: 1936639-97-2
M. Wt: 253.306
InChI Key: YXVOQAJEYYKZKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, a one-pot process has been reported, starting with the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80°C . This reaction yields an intermediate, (6-azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane , which subsequently undergoes an intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . The final product obtained is 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine with a 78% yield .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Facile Synthesis of Derivatives : A study by Kanno et al. (1991) described a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, which are closely related to the target compound. This method involves the use of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) and amino-heterocycles, highlighting the versatility of tert-butyl and tetrazole groups in heterocyclic chemistry (Kanno, H., Yamaguchi, H., Ichikawa, Y., & Isoda, S., 1991).

  • Reactivity of N-(3-thienyl)carbamates : Research by Brugier et al. (2001) explored the use of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates for preparing various heterocyclic compounds, demonstrating the functional utility of tert-butyl carbamates in synthetic organic chemistry (Brugier, D., Outurquin, F., & Paulmier, C., 2001).

  • Tautomerism in Dihydroazolopyrimidines : Desenko et al. (1993) investigated the steric effects on tautomeric equilibrium for dihydro-1,2,4-triazolo[1,5-a]pyrimidines, revealing insights into the influence of bulky groups like tert-butyl on molecular stability and reactivity (Desenko, S., Orlov, V., Shishkin, O., Barykin, K. E., Lindeman, S. V., & Struchkov, Y., 1993).

Pharmacological Potential

Molecular Studies

  • Biological Activities of Triazolopyrimidines : A review by Pinheiro et al. (2020) on the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines highlights their significance in agriculture and medicinal chemistry, encompassing antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This underscores the broad utility of triazolopyrimidine scaffolds in developing novel therapeutic agents (Pinheiro, S., Pinheiro, E. M., Muri, E., Pessoa, J. C., Cadorini, M. A., & Greco, S., 2020).

properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)13-7-8-14-9-12-5-4-6-16(9)15-8/h4-7H2,1-3H3,(H,13,17)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVOQAJEYYKZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN2CCCNC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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